molecular formula C24H20N2 B14005908 N-(Triphenylmethyl)pyridin-2-amine CAS No. 53002-05-4

N-(Triphenylmethyl)pyridin-2-amine

Cat. No.: B14005908
CAS No.: 53002-05-4
M. Wt: 336.4 g/mol
InChI Key: QVJQMPFYLNIJSR-UHFFFAOYSA-N
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Description

N-(Triphenylmethyl)pyridin-2-amine is an organic compound with the molecular formula C24H20N2 and a molecular weight of 336.44 g/mol . The triphenylmethyl (trityl) group is a well-known protecting group in synthetic organic chemistry. While specific biological data for this exact compound is limited in the public domain, its core structure is related to pyridin-2-amine derivatives, which are significant scaffolds in medicinal chemistry research. For instance, structurally similar compounds, such as N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, have been explored for their potential as androgen receptor antagonists, indicating the research relevance of this chemical class in developing therapeutic agents . Furthermore, the molecular structure of closely related compounds, such as (pyridin-2-ylmethylidene)(triphenylmethyl)amine, has been determined by X-ray crystallography, revealing details about conformation and crystal packing, which can be critical for research in materials science and solid-state chemistry . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

53002-05-4

Molecular Formula

C24H20N2

Molecular Weight

336.4 g/mol

IUPAC Name

N-tritylpyridin-2-amine

InChI

InChI=1S/C24H20N2/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)26-23-18-10-11-19-25-23/h1-19H,(H,25,26)

InChI Key

QVJQMPFYLNIJSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyridin-2-amine with Triphenylmethyl Chloride

One of the most straightforward methods for preparing this compound is the direct alkylation of pyridin-2-amine with triphenylmethyl chloride (trityl chloride) in the presence of a base. This reaction typically proceeds via nucleophilic substitution, where the amino group of pyridin-2-amine attacks the trityl chloride, displacing chloride and forming the N-trityl protected amine.

  • Reaction Conditions: The reaction is usually carried out in an anhydrous organic solvent such as chloroform or dichloromethane at low temperatures (0 °C to room temperature) to minimize side reactions.
  • Base: Triethylamine or pyridine is commonly used as an acid scavenger to neutralize the hydrochloric acid formed during the reaction.
  • Workup: The reaction mixture is washed with water and dried over magnesium sulfate, followed by solvent evaporation and purification by crystallization or chromatography.

This method offers relatively high yields and purity but requires careful control of temperature and stoichiometry to avoid over-alkylation or decomposition of the product.

Mixed Anhydride Method Using Ethyl Chloroformate

Another well-documented approach involves the formation of a mixed anhydride intermediate from N-trityl amino acid derivatives, which can be adapted for pyridin-2-amine derivatives. Although this method is more commonly applied in peptide synthesis, the underlying chemistry is relevant for preparing N-trityl substituted amines.

  • Step 1: this compound or its precursor is reacted with ethyl chloroformate in the presence of a tertiary base (e.g., triethylamine) at low temperature (around 0 °C) in an anhydrous solvent like chloroform.
  • Step 2: The mixed anhydride intermediate is then reacted with the amine substrate to form the protected amine.
  • Purification: The product is isolated by crystallization from benzene/petroleum ether mixtures and can be further purified by recrystallization.

This method is advantageous for its mild conditions and ability to produce crystalline products suitable for further synthetic applications.

Resin-Based Loading and Activation Techniques

Recent advances include the use of polystyrene triphenylmethyl (trityl) resins for the immobilization and protection of amines, including pyridin-2-amine derivatives.

  • Activation: The trityl resin is activated using reagents such as triethyloxonium tetrafluoroborate (TEOTFB) to generate a reactive trityl cation species.
  • Loading: The pyridin-2-amine is then loaded onto the resin under mild conditions (room temperature, dichloromethane solvent) with moderate to good yields (44–76%).
  • Cleavage: The protected amine can be cleaved from the resin using dilute trifluoroacetic acid in dichloromethane.
  • Advantages: This method allows for rapid, mild, and scalable synthesis with minimal side products and easy purification.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purification Notes
Direct Alkylation Pyridin-2-amine, Triphenylmethyl chloride, triethylamine, chloroform, 0–25 °C 70–90 Crystallization Simple, high yield, requires temperature control
Mixed Anhydride (Ethyl chloroformate) N-trityl amine, ethyl chloroformate, triethylamine, chloroform, 0 °C ~80–90 Crystallization Mild, crystalline products, peptide synthesis adaptation
Resin Loading & Activation PS-TrCl resin, TEOTFB, DIPEA, DCM, RT 44–76 Cleavage from resin Mild, scalable, minimal side products
Metal-Free Catalytic Alkylation 2-Aminopyridine, 1,2-diketones, BF3·OEt2, aerobic, mild Variable (good) Chromatography Novel, metal-free, adaptable to various alkyl groups

Mechanistic Insights and Reaction Considerations

  • The triphenylmethyl group acts as a bulky protecting group, stabilizing the nitrogen and preventing unwanted side reactions.
  • In direct alkylation, the nucleophilicity of the pyridin-2-amine nitrogen is key; steric hindrance from the trityl group can affect reaction rates.
  • Mixed anhydride formation allows for controlled coupling, often used in peptide chemistry, and can be adapted for amine protection.
  • Resin-based methods provide operational simplicity and facilitate purification, useful in combinatorial synthesis.
  • Metal-free catalytic methods offer environmentally friendly alternatives but require further adaptation for bulky groups like triphenylmethyl.

Chemical Reactions Analysis

Types of Reactions: N-(Triphenylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions often involving the use of bases like sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom.

Mechanism of Action

The mechanism of action of N-(Triphenylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The triphenylmethyl group can influence the compound’s binding affinity and specificity, while the pyridine ring can participate in various chemical interactions .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The trityl group in N-(Triphenylmethyl)pyridin-2-amine introduces significant steric bulk compared to aliphatic (e.g., compound 12) or halogenated aromatic substituents (e.g., compound 15). This may reduce solubility but enhance stability in catalytic or biological environments.
  • Synthetic Accessibility : Compounds with aliphatic chains (e.g., 12, 13) exhibit moderate yields (42–64%), while biphenyl derivatives (e.g., 4a–g) achieve higher yields (72–89%) via Suzuki coupling .
  • Tautomerism: Schiff base derivatives (e.g., N-(2-hydroxybenzylidene)pyridin-2-amine) display keto-enol tautomerism in polar solvents like DMF, influencing their electronic spectra and reactivity .

Key Observations :

  • Anticancer Activity: Oxadiazole derivatives (e.g., 1c) show selectivity for non-small cell lung cancer (HOP-92), likely due to interactions with kinase domains . In contrast, biphenylthiazolyl derivatives exhibit broad antiproliferative activity .
  • Antimicrobial Effects : Schiff bases demonstrate solvent-dependent efficacy, with nitro-substituted derivatives (e.g., compound II) showing enhanced activity in DMF due to tautomerism .

Physicochemical and Electronic Properties

  • Solubility : Aliphatic-chain derivatives (e.g., 12, 13) are more soluble in organic solvents than trityl-substituted analogues.
  • Electronic Spectra : Schiff bases exhibit absorption bands above 400 nm in DMF, attributed to extended conjugation and tautomerism .
  • Metabolic Stability : JNK3 inhibitors (e.g., compound 44) with pyridinylimidazole scaffolds show low CYP450 interactions, suggesting trityl analogues may similarly resist metabolic degradation .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(Triphenylmethyl)pyridin-2-amine with high purity?

  • Methodology : The synthesis typically involves nucleophilic substitution between pyridin-2-amine and triphenylmethyl chloride in anhydrous conditions. Use a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like triethylamine to deprotonate the amine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to trityl chloride) and inert atmosphere .
  • Validation : Confirm purity using 1H^1H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, trityl protons as a singlet near δ 5.3 ppm) and mass spectrometry (expected molecular ion peak at m/z 352.2 for C24_{24}H20_{20}N2_2) .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

  • Procedure : Grow single crystals via slow evaporation from a saturated dichloromethane/hexane solution. Collect diffraction data using a Cu-Kα source (λ = 1.54178 Å) and refine using SHELX software. Key parameters include R-factor (<0.05), space group assignment (e.g., monoclinic P21_1/n), and hydrogen bonding analysis (e.g., N–H···N interactions stabilizing the crystal lattice) .
  • Data Interpretation : Compare observed bond lengths (e.g., C–N bond ≈ 1.40 Å) and angles with density functional theory (DFT) calculations to validate stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound derivatives?

  • Strategy : Cross-validate 13C^{13}C NMR chemical shifts (e.g., pyridine C2 at δ 150–155 ppm) with DFT-predicted values (B3LYP/6-31G* basis set). If discrepancies arise, assess solvent effects (e.g., chloroform vs. DMSO) or dynamic processes (e.g., hindered rotation of the trityl group). For mass spectrometry, use high-resolution instruments (HRMS) to distinguish between isobaric impurities and isotopic patterns .

Q. What experimental design optimizes regioselective functionalization of the pyridine ring in this compound?

  • Approach : Utilize directing groups (e.g., the trityl-protected amine) to control electrophilic substitution. For bromination, employ N-bromosuccinimide (NBS) in acetic acid at 0°C to favor para-substitution on the pyridine ring. Monitor regioselectivity via 1H^1H NMR (e.g., downfield shifts for para-brominated protons) and LC-MS to confirm mono-substitution .

Q. How do steric effects from the trityl group influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh3_3)4_4 catalysis. Compare yields with/without the trityl group to quantify steric hindrance. For example, coupling at the pyridine C5 position may show reduced efficiency (e.g., 40% yield vs. 75% for deprotected analogs) due to trityl group bulk .

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